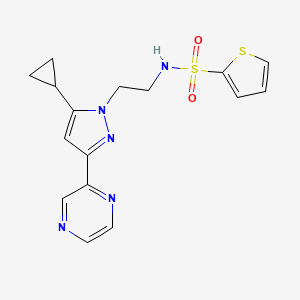

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

説明

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a heterocyclic compound featuring a pyrazole core substituted with a cyclopropyl group at position 5 and a pyrazine ring at position 2. The pyrazole moiety is linked via an ethyl chain to a thiophene-2-sulfonamide group. This structural architecture is characteristic of bioactive molecules, as sulfonamide derivatives and pyrazole-containing compounds are frequently explored in medicinal chemistry for their anti-inflammatory, antimicrobial, and kinase-inhibitory properties . The cyclopropyl group may enhance metabolic stability, while the pyrazine ring could modulate electronic properties and binding interactions.

特性

IUPAC Name |

N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2S2/c22-25(23,16-2-1-9-24-16)19-7-8-21-15(12-3-4-12)10-13(20-21)14-11-17-5-6-18-14/h1-2,5-6,9-12,19H,3-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXNLHPNFFJMWNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNS(=O)(=O)C3=CC=CS3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Substituent Effects on the Pyrazole Core

The pyrazole ring’s substitution pattern critically influences molecular properties. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Pyrazole Derivatives

Key Observations:

Substituent Diversity: The target compound’s 5-cyclopropyl group contrasts with the 5-chloro () and 5-phenyl () groups in analogs. Cyclopropyl substituents are known to improve metabolic stability and reduce steric hindrance compared to bulkier groups like phenyl .

Sulfonamide vs. Amide Functionality :

- The thiophene-2-sulfonamide group in the target compound differs from benzene sulfonamides () and acetamides (). Sulfonamides generally exhibit stronger acidity (due to the sulfonyl group) and improved solubility in polar solvents compared to amides.

Linker and Auxiliary Groups :

- The ethyl linker in the target compound may provide conformational flexibility absent in rigid analogs like the thiadiazole-linked derivatives ().

- The pyrazine ring in the target compound could confer distinct electronic effects compared to the trifluoromethyl () or thiadiazole () groups, influencing receptor binding or pharmacokinetics.

Implications for Bioactivity and Drug Design

- Anti-inflammatory Potential: The thiophene sulfonamide group may mimic benzene sulfonamides (), which exhibit cyclooxygenase (COX) inhibition.

- Kinase Inhibition : Pyrazine and pyrazole motifs are common in kinase inhibitors; the target compound’s structure aligns with scaffolds targeting EGFR or JAK2 .

- Solubility and Bioavailability : The thiophene ring’s lower aromaticity compared to benzene () might improve solubility, while the cyclopropyl group could reduce oxidative metabolism .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。